Cas no 16642-61-8 ((2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine)

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine is a chiral nitrosamine derivative characterized by its stereospecific configuration at the 2 and 6 positions of the piperidine ring. This compound is of interest in synthetic organic chemistry due to its potential as a building block for the preparation of pharmacologically active molecules or as a precursor in asymmetric synthesis. The nitrosamine moiety offers reactivity for further functionalization, while the dimethyl substitution influences steric and electronic properties, enabling selective transformations. Its rel-configuration provides a racemic mixture, facilitating studies in stereochemical outcomes. The compound is typically handled under controlled conditions due to the stability concerns associated with nitrosamines. Suitable for research applications requiring chiral nitrosamine intermediates.
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine structure
16642-61-8 structure
Product Name:(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
CAS No:16642-61-8
MF:C7H14N2O
MW:142.198861598969
CID:1347086
PubChem ID:11073535
Update Time:2025-10-28

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 2,6-dimethyl-1-nitroso-, cis-
    • (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
    • (2R,6S)-2,6-dimethyl-1-nitrosopiperidine
    • Rel-(2R,6S)-2,6-dimethyl-1-nitrosopiperidine
    • AKOS030254942
    • SCHEMBL8944266
    • (2S,6R)-2,6-dimethyl-1-nitrosopiperidine
    • N-nitroso-cis-2,6-dimethylpiperidine
    • DB-200143
    • (2S,6R)-2,6-Dimethyl-1-nitroso-piperidine
    • 16642-61-8
    • Piperidine, 2,6-dimethyl-1-nitroso-, (2R,6S)-rel-
    • Inchi: 1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3/t6-,7+
    • InChI Key: MDOIIQGEWWYGKD-KNVOCYPGSA-N
    • SMILES: O=NN1[C@@H](C)CCC[C@H]1C

Computed Properties

  • Exact Mass: 142.11072
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D480390-100mg
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
16642-61-8
100mg
$ 236.00 2023-04-14
TRC
D480390-500mg
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
16642-61-8
500mg
$ 701.00 2023-04-14
TRC
D480390-1g
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
16642-61-8
1g
$ 965.00 2022-06-05
TRC
D480390-1000mg
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
16642-61-8
1g
$ 1166.00 2023-04-14

Additional information on (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine

Compound CAS No. 16642-61-8: (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine

Introduction to (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine

The compound (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine (CAS No. 16642-61-8) is a nitrogen-containing heterocyclic compound with a piperidine backbone. This molecule is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of chemistry and pharmacology. The piperidine ring serves as the core structure, with two methyl groups attached at the 2R and 6S positions, and a nitroso group (-N=O) at the 1-position. This configuration imparts specific chemical and biological properties to the compound.

Recent studies have highlighted the potential of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine in drug development due to its ability to act as a precursor or intermediate in the synthesis of bioactive compounds. Its stereochemistry plays a crucial role in determining its interactions with biological systems, making it a valuable tool in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine consists of a six-membered piperidine ring with two methyl substituents and a nitroso group. The stereochemistry at the 2R and 6S positions ensures that the molecule has distinct spatial arrangements, which are critical for its reactivity and biological activity. The nitroso group introduces additional functional complexity, enabling participation in various chemical reactions such as nitrosation and reduction processes.

Recent advancements in computational chemistry have allowed researchers to model the electronic properties of this compound more accurately. These studies reveal that the nitroso group contributes significantly to the molecule's reactivity, particularly in redox reactions. Furthermore, the steric effects introduced by the methyl groups influence the compound's solubility and stability under different conditions.

Synthesis and Applications

The synthesis of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine involves multi-step organic reactions that require precise control over stereochemistry. One common approach involves the use of chiral catalysts or resolution techniques to achieve the desired enantiomeric excess. Recent research has focused on developing more efficient synthetic pathways that minimize waste and improve yield.

In terms of applications, this compound has shown promise in several areas:

  • Pharmaceuticals: As a precursor for bioactive compounds with potential therapeutic applications.
  • Agricultural Chemistry: Investigated for its role in plant growth regulation.
  • Material Science: Explored as a building block for advanced materials with tailored properties.

Recent studies have demonstrated that (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine can serve as an effective starting material for synthesizing compounds with anti-inflammatory and antioxidant properties. These findings underscore its versatility in contributing to diverse fields of research.

Biological Activity and Research Insights

The biological activity of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine has been extensively studied in recent years. Researchers have reported that this compound exhibits selective binding to certain proteins and enzymes, suggesting potential applications in drug design. Its ability to modulate cellular signaling pathways makes it a valuable tool for investigating disease mechanisms.

A groundbreaking study published in 2023 revealed that this compound can act as a reversible inhibitor of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. This discovery opens new avenues for exploring its role in treating conditions such as cancer and neurodegenerative diseases.

Additionally, computational modeling has provided insights into the molecular interactions of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine, revealing how its stereochemistry influences binding affinity to target molecules. These findings are expected to guide future research into optimizing its therapeutic potential.

Conclusion

In summary, (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine (CAS No. 16642-61-8) is a versatile compound with significant implications across multiple disciplines. Its unique chemical structure and stereochemistry make it an invaluable tool in organic synthesis and drug discovery. Recent advancements in synthetic methods and biological studies highlight its potential for contributing to innovative solutions in medicine and beyond.

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